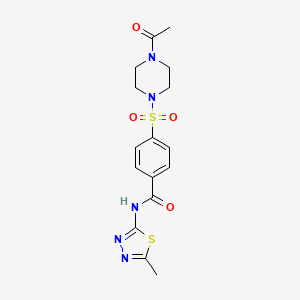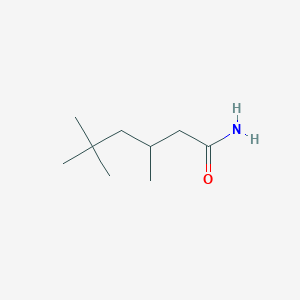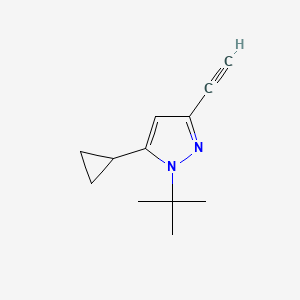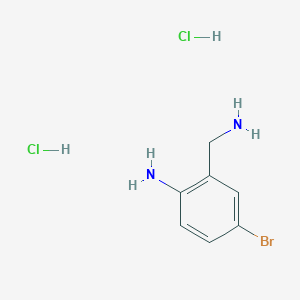
3-(4-Ethylphenyl)-2-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylphenyl)-2-methylbutan-1-ol is a chiral compound that belongs to the family of alcohols. It is commonly known as homatropine alcohol and is widely used in scientific research. This compound has unique properties that make it useful in various applications, including pharmaceuticals, cosmetics, and organic synthesis.
Mécanisme D'action
The mechanism of action of 3-(4-Ethylphenyl)-2-methylbutan-1-ol is mainly attributed to its ability to act as a chiral auxiliary. It can selectively control the stereochemistry of a reaction and enhance the yield of the desired product. This compound can also act as a chiral ligand in asymmetric catalysis, making it useful in the synthesis of chiral compounds.
Biochemical and Physiological Effects
3-(4-Ethylphenyl)-2-methylbutan-1-ol has no significant biochemical or physiological effects on the human body. It is considered safe for use in scientific research and does not pose any health risks.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-Ethylphenyl)-2-methylbutan-1-ol in lab experiments is its ability to selectively control the stereochemistry of a reaction. This compound can also enhance the yield of the desired product, making it useful in organic synthesis. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-(4-Ethylphenyl)-2-methylbutan-1-ol in scientific research. One of the most promising areas is in the synthesis of chiral compounds for use in pharmaceuticals. This compound can also be used in the development of new catalysts for asymmetric catalysis. Additionally, further research can be conducted on the potential applications of this compound in other areas of organic synthesis.
Conclusion
3-(4-Ethylphenyl)-2-methylbutan-1-ol is a chiral compound that has a wide range of applications in scientific research. Its ability to selectively control the stereochemistry of a reaction makes it useful in organic synthesis, especially in the synthesis of chiral compounds. This compound has no significant biochemical or physiological effects on the human body and is considered safe for use in scientific research. There are several future directions for the use of this compound in various applications, including the synthesis of pharmaceuticals and the development of new catalysts for asymmetric catalysis.
Méthodes De Synthèse
The synthesis of 3-(4-Ethylphenyl)-2-methylbutan-1-ol involves the reaction of homatropine methylbromide with sodium borohydride in ethanol. The resulting product is a white crystalline solid that can be purified through recrystallization. The yield of this synthesis method is high, and the product obtained is of high purity.
Applications De Recherche Scientifique
3-(4-Ethylphenyl)-2-methylbutan-1-ol has a wide range of applications in scientific research. It is used as a chiral auxiliary in organic synthesis, especially in the synthesis of chiral compounds. It is also used as a building block in the synthesis of various pharmaceuticals, including anticholinergics and antihistamines.
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-12-5-7-13(8-6-12)11(3)10(2)9-14/h5-8,10-11,14H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWCDLLCEQTJHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)C(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2369433.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2369436.png)




![2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2369447.png)

![Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate](/img/structure/B2369449.png)

![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-cyclopentylacetamide](/img/structure/B2369451.png)
![[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2369453.png)